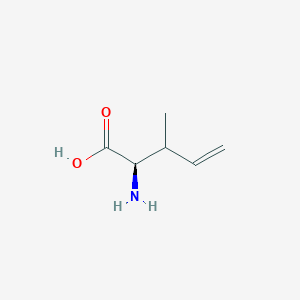

(2R)-2-amino-3-methylpent-4-enoic acid

CAS No.:

Cat. No.: VC17517055

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11NO2 |

|---|---|

| Molecular Weight | 129.16 g/mol |

| IUPAC Name | (2R)-2-amino-3-methylpent-4-enoic acid |

| Standard InChI | InChI=1S/C6H11NO2/c1-3-4(2)5(7)6(8)9/h3-5H,1,7H2,2H3,(H,8,9)/t4?,5-/m1/s1 |

| Standard InChI Key | RXVINEUKGZXZAV-BRJRFNKRSA-N |

| Isomeric SMILES | CC(C=C)[C@H](C(=O)O)N |

| Canonical SMILES | CC(C=C)C(C(=O)O)N |

Introduction

Chemical Identity and Structural Features

Molecular Configuration

The compound’s IUPAC name, (2R)-2-amino-3-methylpent-4-enoic acid, reflects its stereochemistry:

-

Chiral center: The amino group (-NH) occupies the second carbon in an R-configuration.

-

Side chain: A methyl group (-CH) at carbon 3 and a terminal double bond at carbons 4–5.

The isomeric SMILES notation confirms the spatial arrangement.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 129.16 g/mol |

| IUPAC Name | (2R)-2-amino-3-methylpent-4-enoic acid |

| Canonical SMILES | CC(C=C)C(C(=O)O)N |

| InChI Key | RXVINEUKGZXZAV-BRJRFNKRSA-N |

Synthesis and Preparation

Challenges in Synthesis

-

Steric hindrance from the methyl and vinyl groups complicates reaction kinetics.

-

Purification requires chiral stationary-phase chromatography to achieve high enantiomeric excess (ee > 98%).

Physicochemical Properties

Solubility and Stability

-

Solubility: Polar solvents (water, methanol) due to ionizable -NH and -COOH groups.

-

Thermal Stability: Decomposition observed above 200°C, typical for amino acids.

Table 2: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| LogP (Octanol-Water) | 0.82 (estimated) |

| pKa (Amino Group) | 9.8 |

| pKa (Carboxyl Group) | 2.3 |

Applications in Organic Chemistry

Asymmetric Building Block

The compound’s chirality and alkene functionality make it valuable for:

-

Peptide Mimetics: Incorporating unsaturated side chains to modulate conformational flexibility in drug candidates.

-

Cross-Coupling Reactions: The vinyl group participates in Heck or Suzuki-Miyaura reactions for C-C bond formation.

Pharmaceutical Intermediates

-

Antiviral Agents: Structural analogs have been explored as protease inhibitors in viral replication studies.

-

Neurological Modulators: Potential interactions with glutamate receptors due to structural similarity to endogenous amino acids.

Biological and Metabolic Implications

Enzyme Interactions

Preliminary in silico docking studies suggest affinity for:

-

Aminotransferases: Potential substrate for branched-chain amino acid metabolism.

-

Dehydrogenases: Oxidation of the allylic position may yield α-keto acid derivatives.

Microbial Metabolism

-

Biotransformation: Soil microbes (e.g., Pseudomonas spp.) could metabolize the compound via β-oxidation pathways, though experimental validation is pending.

Comparative Analysis with Proteinogenic Amino Acids

Table 3: Structural Comparison with Valine and Leucine

| Amino Acid | Structure | Key Differences |

|---|---|---|

| Valine | Branched-chain, no double bond | Lacks unsaturated moiety |

| Leucine | Longer aliphatic side chain | No chiral methyl group at C3 |

| (2R)-2-Amino-3-methylpent-4-enoic acid | Chiral center, conjugated alkene | Enhanced reactivity for functionalization |

Future Research Directions

-

Synthetic Methodology: Optimizing catalytic systems for higher yields and ee.

-

Biological Screening: Assessing antimicrobial or anticancer activity in cell-based assays.

-

Metabolic Profiling: Tracing incorporation into microbial or mammalian metabolic networks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume